Aconine
Overview
Description
Aconine is a polycyclic diterpenoid alkaloid derived from the hydrolysis of aconitine, a highly toxic compound found in various species of the Aconitum genus. This compound itself is less toxic and has been studied for its potential therapeutic applications. It is characterized by a complex structure with multiple stereocenters, making it a fascinating subject for chemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aconine typically involves the hydrolysis of aconitine. This process can be achieved by heating aconitine in an acidic or basic medium, which leads to the removal of the acetyl and benzoyl groups, resulting in the formation of this compound . The reaction conditions often include:
Temperature: Around 100°C
Medium: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis. The process involves the extraction of aconitine from Aconitum plants, followed by controlled hydrolysis to yield this compound. The scalability of this process depends on the availability of raw materials and the efficiency of the extraction and hydrolysis steps .
Chemical Reactions Analysis
Types of Reactions: Aconine can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield simpler alkaloids .
Scientific Research Applications
Chemistry: Aconine serves as a model compound for studying the reactivity and synthesis of polycyclic diterpenoid alkaloids.
Mechanism of Action
Aconine exerts its effects primarily through interaction with cellular ion channels and signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . Additionally, this compound can modulate the activity of osteoclasts, thereby reducing bone resorption and improving bone density .
Comparison with Similar Compounds
Aconine is part of a larger family of diterpenoid alkaloids, which includes compounds like aconitine, mesaconitine, and hypaconitine. Compared to these compounds, this compound is less toxic and has a different spectrum of biological activities . For instance:
Aconitine: Highly toxic, primarily affects the cardiovascular system.
Mesaconitine: Similar to aconitine but with slightly lower toxicity.
Hypaconitine: Also toxic, with effects on the nervous system.
This compound’s lower toxicity and unique biological activities make it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMGCPHFHQGPIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871718 | |
Record name | 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14,15-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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